(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine

Transfer hydrogenation Ruthenium catalysis Aminophosphine ligands

(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine (CAS 540772-36-9, also designated (S)-2-Ph2PC6H4CH2NHCHMeCy) is an enantiopure, bidentate P,N-aminophosphine ligand bearing a diphenylphosphino donor and a chiral (S)-α-cyclohexylethylamine backbone. It belongs to the broader class of hemilabile phosphine-amine ligands whose mixed soft/hard donor character stabilises low-valent transition metals while facilitating oxidative addition steps in catalysis.

Molecular Formula C27H32NP
Molecular Weight 401.5 g/mol
Cat. No. B12891524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine
Molecular FormulaC27H32NP
Molecular Weight401.5 g/mol
Structural Identifiers
SMILESCC(C1CCCCC1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C27H32NP/c1-22(23-13-5-2-6-14-23)28-21-24-15-11-12-20-27(24)29(25-16-7-3-8-17-25)26-18-9-4-10-19-26/h3-4,7-12,15-20,22-23,28H,2,5-6,13-14,21H2,1H3/t22-/m0/s1
InChIKeyKTRFJEDCTHCNJI-QFIPXVFZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine – Chiral P,N-Aminophosphine Ligand for Asymmetric Transfer Hydrogenation Catalyst Screening


(1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine (CAS 540772-36-9, also designated (S)-2-Ph2PC6H4CH2NHCHMeCy) is an enantiopure, bidentate P,N-aminophosphine ligand bearing a diphenylphosphino donor and a chiral (S)-α-cyclohexylethylamine backbone. It belongs to the broader class of hemilabile phosphine-amine ligands whose mixed soft/hard donor character stabilises low-valent transition metals while facilitating oxidative addition steps in catalysis [1]. The free ligand is isolated as an air-stable oil [1] and is commercially available at ≥98% purity from multiple specialty chemical suppliers . Its primary documented application is as a chelating ligand for ruthenium(II) in catalytic transfer hydrogenation of ketones, where its ruthenium complex [RuCl2(κ2-P,N-2-Ph2PC6H4CH2NH-(S)-CHMeCy)(PPh3)] (5e) exhibits a distinctive activity-selectivity profile relative to structurally analogous aminophosphine and iminophosphine ligands evaluated under identical conditions [1].

Why Generic Substitution Fails for (1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine in Catalytic Screening Programs


Substituting this compound with a structurally similar aminophosphine ligand (e.g., the N-phenyl, N-isopropyl, or N-tert-butyl analogs) or with the corresponding iminophosphine (C=N) version is not scientifically neutral. In transfer hydrogenation of acetophenone catalysed by the corresponding [RuCl2(P,N-ligand)(PPh3)] complexes, the N-(S)-CHMeCy substituent confers the highest turnover frequency (TOF50 = 2500 h⁻¹) among the entire aminophosphine series—a ~1.5-fold increase over the N-phenyl analog (1680 h⁻¹) and ~2.4-fold over the N-isopropyl analog (1040 h⁻¹)—yet simultaneously completely abolishes enantioselectivity (0% ee), whereas the iminophosphine analog with the identical chiral backbone delivers 44% ee (R) at a far lower TOF50 of 820 h⁻¹ [1]. These divergent activity-selectivity profiles arise from the interplay of steric bulk at nitrogen, the sp³ vs. sp² hybridisation of the N-donor, and the diastereomeric complexity introduced by the stereogenic nitrogen centre upon coordination [1]. Consequently, a ligand swap in any screening workflow confounds both rate and enantioselectivity readouts, making cross-ligand comparisons invalid without full re-optimisation.

Quantitative Differentiation Evidence for (1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine vs. Closest Analogs


TOF50 Superiority in Ru-Catalysed Transfer Hydrogenation of Acetophenone: Head-to-Head Aminophosphine Ligand Comparison

The ruthenium(II) complex [RuCl2(κ2-P,N-2-Ph2PC6H4CH2NH-(S)-CHMeCy)(PPh3)] (5e) bearing the target compound as ligand achieves a turnover frequency at 50% conversion (TOF50) of 2500 h⁻¹ in the transfer hydrogenation of acetophenone using propan-2-ol as hydrogen donor and NaOH as base at 82 °C with 0.2 mol% catalyst loading. This is the highest TOF50 recorded among all five-coordinate aminophosphine-ruthenium complexes evaluated in the same study. Specifically, the N-phenyl analog 5a (R = Ph) attains TOF50 = 1680 h⁻¹, the N-isopropyl analog 5d (R = iPr) attains TOF50 = 1040 h⁻¹, and the N-tert-butyl analog (previously reported in Organometallics 2001) attains TOF50 = 1610 h⁻¹. The target complex thus delivers a 49% higher TOF than the next-best aminophosphine (5a) and a 140% increase over 5d [1]. All complexes were evaluated under identical reaction conditions: Schlenk tube, 82 °C, 50 mL propan-2-ol, 5 mmol acetophenone, 0.2 mol% catalyst, 4.8 mol% NaOH [1].

Transfer hydrogenation Ruthenium catalysis Aminophosphine ligands

Enantioselectivity Trade-off: Aminophosphine vs. Iminophosphine Ligand with Identical Chiral Backbone

Under identical catalytic transfer hydrogenation conditions (acetophenone, propan-2-ol, NaOH, 82 °C, 0.2 mol% Ru), the complex 5e bearing the aminophosphine ligand (S)-2-Ph2PC6H4CH2NHCHMeCy yields 1-phenylethanol in 91% yield with 0% enantiomeric excess (ee). In sharp contrast, the six-coordinate bis-iminophosphine complex 4e—[RuCl2(κ2-P,N-2-Ph2PC6H4CH=N-(S)-CHMeCy)2]—bearing the imine analog of the identical chiral (S)-CHMeCy backbone delivers the product in 97% yield with 44% ee (R absolute configuration) in just 1 hour, albeit at a substantially lower TOF50 of 820 h⁻¹ [1]. This direct comparison within the same study demonstrates that reduction of the C=N bond to C–N (sp² → sp³ nitrogen) completely erases chiral induction while more than tripling the catalytic rate (820 → 2500 h⁻¹). The five-coordinate aminophosphine complex 5e was obtained as a non-separable mixture of two diastereoisomers (5e′ and 5e″) in a 20:80 ratio, arising from the R and S configurations at the stereogenic nitrogen atom upon coordination—a structural feature absent in the iminophosphine analog that may contribute to the loss of enantioselectivity [1].

Asymmetric transfer hydrogenation Enantioselectivity P,N-ligand design

Diastereomeric Complexity upon Metal Coordination: Conformational Flexibility at the sp³ Nitrogen Centre

Unlike the iminophosphine analog 1e (C=N, sp² nitrogen) which coordinates without generating additional stereocenters, the aminophosphine ligand 2e—(S)-2-Ph2PC6H4CH2NHCHMeCy—introduces a stereogenic nitrogen atom upon κ²-P,N-chelation to ruthenium. The resulting five-coordinate complex 5e was isolated as a non-separable mixture of two diastereoisomers, 5e′ and 5e″, in a 20:80 ratio, corresponding to the R and S configurations of the coordinated nitrogen atom, respectively. This diastereomeric mixture was fully characterised by ³¹P{¹H} and ¹H NMR spectroscopy [1]. No chiral induction was observed when this mixture was used in transfer hydrogenation (entry 10, Table 2), even at temperatures lower than 82 °C [1]. By contrast, the iminophosphine complex 4e forms as a single stereoisomer (as evidenced by a single phosphorus resonance at δ 48.8 in the ³¹P{¹H} NMR spectrum) and yields 44% ee under identical catalytic conditions [1].

Ligand coordination chemistry Diastereoselectivity Stereogenic nitrogen

Physical Form and Handling: Air-Stable Oil vs. Solid-State Comparators

The free aminophosphine ligand 2e—(S)-2-Ph2PC6H4CH2NHCHMeCy—is isolated as an air-stable oil, in contrast to several structural analogs in the same study. Specifically, the iminophosphine 1c (R = 2′-C6H4OMe) was obtained as an air-stable solid, while the iminophosphine 1e (C=N analog of 2e) and aminophosphines 2d (R = iPr) and 2e were all isolated as air-stable oils [1]. The air-stability of the free phosphine(III) ligand simplifies storage and bench-top handling relative to highly air-sensitive trialkylphosphine ligands, though protection from prolonged atmosphere exposure remains advisable. The N-tert-butyl aminophosphine 2-Ph2PC6H4CH2NHtBu, used as a comparator in the 2001 precursor study, was reported as a solid at room temperature [2], providing a meaningful handling contrast to the oily (S)-CHMeCy derivative.

Ligand stability Air-sensitivity Laboratory handling

Yield and Reaction Time Profile: Slower Kinetics but High Integral Activity

Among the series of five-coordinate aminophosphine-ruthenium complexes [RuCl2(κ2-P,N-2-Ph2PC6H4CH2NHR)(PPh3)] evaluated in the same study under identical conditions (0.2 mol% Ru, acetophenone, propan-2-ol, NaOH, 82 °C), complex 5e bearing the (S)-CHMeCy ligand required the longest reaction time to reach 91% yield (5 hours), compared to 1 hour (98% yield) for the N-iPr analog 5d and 2 hours (96% yield) for both the N-Ph analog 5a and the N-tBu analog [1]. Despite this slower overall conversion profile, complex 5e achieved the highest integral catalytic rate as measured by TOF50 (2500 h⁻¹). This apparent paradox—highest TOF50 yet longest time to completion—indicates that the rate advantage is most pronounced in the early-to-mid stages of conversion (up to 50%) but that catalyst deactivation or product inhibition becomes significant at higher conversions [1]. The yield of 91% is also modestly lower than the 96–98% attained by all other aminophosphine complexes and the precursor [RuCl2(PPh3)3] (98% at 4 h) [1].

Reaction kinetics Catalyst benchmarking Transfer hydrogenation

Optimal Research and Industrial Application Scenarios for (1S)-1-Cyclohexyl-N-(2-(diphenylphosphino)benzyl)ethanamine


High-Throughput Mechanistic Probe for Amine-vs.-Imine Donor Effects in Asymmetric Catalysis

The stark enantioselectivity contrast between the aminophosphine complex 5e (0% ee) and the iminophosphine complex 4e (44% ee, R), both bearing the identical (S)-CHMeCy chiral backbone, makes this ligand/ligand pair uniquely suited as a paired probe set for deconvoluting the stereoelectronic contributions of sp³ vs. sp² nitrogen donors in P,N-chelate catalysts [1]. A research group screening new catalyst architectures can use the target compound to establish the baseline activity of the aminophosphine manifold and then benchmark any observed enantioselectivity against the iminophosphine analog. Furthermore, the well-characterised 20:80 diastereoisomeric mixture of complex 5e provides an internal reference for studying nitrogen inversion dynamics and their impact on catalytic stereochemistry [1].

High-TOF Racemic Transfer Hydrogenation for Non-Stereoselective Ketone Reduction at Reduced Catalyst Loading

For industrial or preparative-scale reduction of aryl ketones where enantiopurity is not required (e.g., racemic 1-phenylethanol as a solvent or intermediate), the TOF50 of 2500 h⁻¹ achieved by complex 5e [1] enables a ~1.5-fold reduction in ruthenium catalyst loading relative to the N-phenyl analog while maintaining equivalent volumetric productivity. This scenario is economically relevant when the cost of the precious metal dominates process economics. The 5-hour reaction time, although longer than the 1–2 hours required by faster analogs, may be tolerable in overnight batch operations if the reduced catalyst charge offsets the cycle-time penalty [1].

Chiral Ligand Library Construction for Structure-Activity Relationship (SAR) Studies in Ru-P,N Catalysis

This compound fills a specific node in the steric/electronic matrix of P,N-aminophosphine ligands: it combines the electron-rich cyclohexyl group (cone angle contribution intermediate between iPr and tBu) with a secondary amine donor (distinct from primary amine, imine, or tertiary amine analogs). Inclusion of this ligand in a parallel screening library enables isolation of the steric effect of the cyclohexyl substituent at the chiral carbon, independent of the phosphorus substituent (kept constant as Ph2P) [1]. Procurement of both (S)- and (R)-enantiomers (CAS 865347-77-9) would further enable matched/mismatched studies with chiral substrates.

Teaching and Method Development for Transfer Hydrogenation Catalyst Benchmarking

The comprehensive, internally consistent dataset in the Crochet et al. 2003 paper [1]—covering 11 catalyst entries under identical conditions with reported TOF50, yield, time, and ee—provides an ideal benchmark suite for training computational chemists, validating DFT-predicted TOF trends, or teaching experimental design in catalysis courses. The target compound's complex 5e occupies an extreme position in this dataset (highest TOF among aminophosphines, zero ee, longest time), making it a critical outlier for testing predictive models and for illustrating the activity-selectivity trade-off inherent in ligand design [1].

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